Crestor (TN)
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H28CaFN3O6S+2 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |
InChI |
InChI=1S/C22H28FN3O6S.Ca/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+2/b10-9+;/t16-,17-;/m1./s1 |
InChI Key |
XDIJJHVJIZNZGO-DHMAKVBVSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Origin of Product |
United States |
Molecular Mechanism of Action of Rosuvastatin
HMG-CoA Reductase Inhibition
Rosuvastatin (B1679574) exerts its primary effect by directly inhibiting 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. droracle.ainih.gov This enzyme is responsible for catalyzing the conversion of HMG-CoA to mevalonate (B85504), which is the rate-limiting step in the hepatic synthesis of cholesterol. drugbank.compediatriconcall.comdroracle.ai
Competitive and Reversible Enzymatic Binding
Rosuvastatin functions as a competitive and reversible inhibitor of the HMG-CoA reductase enzyme. pediatriconcall.comresearchgate.netresearchgate.net Its molecular structure, particularly the dihydroxyheptanoic acid portion, mimics the natural substrate, HMG-CoA, allowing it to bind to the active site of the enzyme. tandfonline.com This competitive binding action blocks the access of HMG-CoA to the enzyme's active site, thereby preventing the synthesis of mevalonate. nih.gov The inhibition is reversible, meaning the drug does not permanently inactivate the enzyme. researchgate.netnih.gov
Kinetic and Binding Affinity Aspects of Rosuvastatin-Enzyme Interaction
Rosuvastatin demonstrates a high binding affinity for HMG-CoA reductase. tandfonline.com The binding process is characterized by a two-step mechanism: an initial complex is formed, which then undergoes a slow transition to a more tightly bound state. nih.govscilit.com This results in a potent inhibitory effect.
Kinetic studies have quantified the binding affinity of rosuvastatin. The initial inhibition constant (Ki) is approximately 1 nM, while the steady-state inhibition constant (Ki*) after the slow transition is approximately 0.1 nM. nih.govscilit.com The 50% inhibitory concentration (IC50) for rosuvastatin has been measured at 5 nM, indicating its high potency compared to other statins such as atorvastatin (B1662188) (8 nM) and simvastatin (B1681759) (11 nM). tandfonline.com
Thermodynamic analysis of the binding interaction at 37°C reveals that it is driven by a significant favorable enthalpy change (ΔH°) of -69.0 kJ/mol, with a small unfavorable entropic penalty (TΔS°) of -9.6 kJ/mol. nih.govscilit.com Notably, among several statins, the binding of rosuvastatin is uniquely dominated by this strong enthalpic contribution, which accounts for about 76% of the total binding energy. nih.govacs.org
| Parameter | Value | Reference |
|---|---|---|
| Initial Inhibition Constant (Ki) | ~1 nM | nih.govscilit.com |
| Steady-State Inhibition Constant (Ki*) | ~0.1 nM | nih.govscilit.com |
| 50% Inhibitory Concentration (IC50) | 5 nM | tandfonline.com |
| Binding Enthalpy (ΔH°) | -69.0 kJ/mol | nih.govscilit.com |
| Binding Entropy (TΔS°) | -9.6 kJ/mol | nih.govscilit.com |
Structural Insights into HMG-CoA Reductase Inhibition
The high potency and affinity of rosuvastatin for HMG-CoA reductase can be attributed to its unique molecular structure. tandfonline.com Compared to other statins, rosuvastatin forms a greater number of binding interactions with the enzyme. tandfonline.comnih.gov Its structure includes a polar methylsulfonamide group which forms a unique interaction with the enzyme. tandfonline.com
X-ray crystallography studies of the enzyme-statin complex reveal specific interactions. The HMG-like moiety of rosuvastatin occupies the active site, forming several polar interactions with amino acid residues such as Ser684, Asp690, Lys691, and Lys692. wustl.edu Furthermore, rosuvastatin and atorvastatin are distinguished from other statins by their ability to form an additional hydrogen bond between a sulfone oxygen atom (in rosuvastatin) or a carbonyl oxygen atom (in atorvastatin) and the Ser565 residue of the enzyme. wustl.eduhelsinki.fi An additional interaction also occurs between the fluorophenyl group of rosuvastatin and the Arg590 residue. wustl.edu These extensive interactions contribute to the tight and specific binding of rosuvastatin to HMG-CoA reductase.
Downstream Biochemical Pathway Modulation
The inhibition of HMG-CoA reductase by rosuvastatin initiates a cascade of events within the hepatocyte that ultimately leads to the lowering of plasma cholesterol levels.
Mevalonate Pathway Perturbation
By blocking the conversion of HMG-CoA to mevalonate, rosuvastatin directly perturbs the mevalonate pathway. pediatriconcall.comnih.gov This pathway is crucial not only for cholesterol synthesis but also for the production of various non-sterol isoprenoids. nih.govresearchgate.net These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for various cellular processes. researchgate.net The reduction in the synthesis of mevalonate and its downstream products is the foundational step through which rosuvastatin exerts its lipid-lowering effects. researchgate.net
Regulation of Hepatic Low-Density Lipoprotein Receptor Expression
The primary consequence of reduced intracellular cholesterol synthesis in the liver is the upregulation of hepatic low-density lipoprotein (LDL) receptors. drugbank.comdroracle.aipediatriconcall.com The decrease in hepatic cholesterol concentration stimulates the activation of a transcription factor known as sterol regulatory element-binding protein-2 (SREBP-2). researchgate.net Activated SREBP-2 moves to the nucleus where it increases the transcription of the gene encoding for the LDL receptor. researchgate.net
This leads to an increased number of LDL receptors on the surface of liver cells. droracle.aidroracle.airesearchgate.net The elevated expression of these receptors enhances the uptake and catabolism of LDL and very low-density lipoprotein (VLDL) from the bloodstream into the liver. drugbank.comresearchgate.net This enhanced clearance of circulating LDL is the principal mechanism by which rosuvastatin lowers plasma LDL cholesterol levels. droracle.aipediatriconcall.com
Inhibition of Hepatic Very Low-Density Lipoprotein Synthesis
Rosuvastatin significantly impacts lipid levels by directly inhibiting the liver's synthesis of very low-density lipoprotein (VLDL). medex.com.bddrugbank.com This mechanism contributes to the reduction of total VLDL and LDL particles in the bloodstream. medex.com.bd Mechanistic studies have shown that rosuvastatin treatment leads to a decrease in the hepatic production of both VLDL-triglyceride and VLDL-apolipoprotein B (VLDL-ApoB), the primary structural protein of VLDL. rug.nlnih.gov Research in animal models indicates that this leads to a reduction in the total number of VLDL particles secreted by the liver, as the lipid composition of the individual particles remains unchanged. rug.nlnih.gov One of the underlying mechanisms for this effect is the significant decrease in the activity of hepatic diacylglycerol acyltransferase, a key enzyme in triglyceride synthesis. rug.nlnih.gov
Clinical studies in individuals with metabolic syndrome have further elucidated the dose-dependent effects of rosuvastatin on VLDL kinetics. Rosuvastatin not only decreases the production of VLDL components but also enhances their clearance from the plasma. It significantly increases the fractional catabolic rates (FCR) of VLDL, intermediate-density lipoprotein (IDL), and LDL-ApoB, while reducing the size of their respective pools in the blood. nih.gov
A key aspect of VLDL metabolism involves apolipoprotein C-III (apoC-III), a protein that inhibits the clearance of triglyceride-rich lipoproteins. Rosuvastatin has been shown to dose-dependently decrease VLDL apoC-III concentrations. nih.gov This is achieved through a dual mechanism: increasing the fractional catabolic rate and decreasing the production rate of VLDL apoC-III. nih.govdiabetesjournals.org The reduction in VLDL apoC-III production is associated with a decrease in VLDL apoB concentration and an increase in the VLDL apoB fractional catabolic rate. nih.govdiabetesjournals.org
The following tables summarize key research findings on the effects of Rosuvastatin on VLDL-related components.
Table 1: Dose-Dependent Effect of Rosuvastatin on VLDL ApoC-III Kinetics in Metabolic Syndrome Patients
| Parameter | 10 mg Rosuvastatin (Change vs. Placebo) | 40 mg Rosuvastatin (Change vs. Placebo) |
| VLDL ApoC-III Concentration | -22% | -45% |
| VLDL ApoC-III Fractional Catabolic Rate (FCR) | +17% | +36% |
| VLDL ApoC-III Production Rate (PR) | -15% | -25% |
Data sourced from a study on subjects with metabolic syndrome. nih.gov
Table 2: Effect of Rosuvastatin on VLDL and Related Lipids in ApoE*3-Leiden Mice
| Parameter | Treatment Group (0.005% Rosuvastatin) | Effect |
| Plasma Cholesterol | High Fat/Cholesterol Diet | -39% reduction vs. control |
| Plasma Triglycerides | High Fat/Cholesterol Diet | -42% reduction vs. control |
| Hepatic VLDL-Triglyceride Production | High Fat/Cholesterol Diet | Decreased |
| Hepatic VLDL-ApoB Production | High Fat/Cholesterol Diet | Decreased |
Data from a study in female ApoE3-Leiden transgenic mice.* rug.nlnih.gov
Table 3: Comparative Reduction of Triglycerides and ApoB-48 by High-Dose Statins
| Parameter | Atorvastatin 80 mg (Median % Decrease) | Rosuvastatin 40 mg (Median % Decrease) |
| Plasma Triglycerides | -33.0% | -27.6% |
| Apolipoprotein B-48 (ApoB-48) | -37.5% | -32.1% |
Results from a 6-week study in patients with combined hyperlipidemia. nih.gov
Effects on Protease-Activated Receptor Expression in Cellular Models
Research into the pleiotropic effects of Crestor (rosuvastatin) has extended to its influence on protease-activated receptors (PARs), which are implicated in inflammatory processes and cancer progression. In cellular models of colorectal cancer (CRC), specifically HT-29 and Caco-2 cell lines, rosuvastatin has been shown to selectively target and inhibit the expression of Protease-Activated Receptor-2 (PAR-2). amegroups.orgnih.gov Studies demonstrate that in lipopolysaccharide (LPS)-stimulated CRC cells, treatment with rosuvastatin leads to a concentration-dependent reduction in PAR-2 expression at both the protein and mRNA levels. amegroups.orgnih.gov
This inhibitory effect is specific to PAR-2, as the expression of PAR-1 remains largely unaffected by rosuvastatin treatment, highlighting the compound's selective action. amegroups.orgnih.gov The downregulation of PAR-2 is associated with a subsequent decrease in the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and a reduction in calcium influx, indicating a modulation of calcium-dependent inflammatory pathways. amegroups.orgnih.gov These findings suggest that rosuvastatin can function as a targeted anti-inflammatory agent in CRC by modulating inflammation through PAR-2-specific pathways. nih.gov
Pharmacological Modalities Beyond Lipid Homeostasis Regulation Pleiotropic Effects Research
Cellular and Subcellular Pathway Modulation
Disruption of Isoprenoid Synthesis and Protein Prenylation
Rosuvastatin's mechanism of action involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. nih.gov This inhibition not only reduces cholesterol synthesis but also disrupts the production of crucial downstream isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govnih.govresearchgate.net These isoprenoids are essential for protein prenylation, a post-translational modification process where an isoprenoid lipid moiety is covalently attached to a cysteine residue on a target protein. ualberta.ca
Protein prenylation is critical for the proper localization and function of many signaling proteins, particularly small GTPases like those in the Ras superfamily. nih.govnih.gov By depleting the cellular pools of FPP and GGPP, rosuvastatin (B1679574) effectively inhibits the farnesylation and geranylgeranylation of these proteins. nih.govmsu.ru This disruption prevents the anchoring of proteins like K-Ras to the cell membrane, which is crucial for their signaling activity. nih.gov The inhibition of protein prenylation is considered a key mechanism underlying some of the pleiotropic effects of statins, independent of cholesterol reduction. nih.gov
Table 1: Impact of Rosuvastatin on the Mevalonate Pathway and Protein Prenylation
| Molecule/Process | Function | Effect of Rosuvastatin |
|---|---|---|
| HMG-CoA Reductase | Rate-limiting enzyme in the mevalonate pathway. | Inhibited |
| Mevalonate | Product of HMG-CoA reductase; precursor for isoprenoids. | Synthesis Reduced |
| Farnesyl Pyrophosphate (FPP) | Isoprenoid intermediate used for farnesylation. | Synthesis Reduced nih.govresearchgate.net |
| Geranylgeranyl Pyrophosphate (GGPP) | Isoprenoid intermediate used for geranylgeranylation. | Synthesis Reduced nih.govresearchgate.net |
| Protein Prenylation | Post-translational modification essential for protein function and localization. | Inhibited nih.govmsu.ru |
| Small GTPases (e.g., Ras, Rho) | Signaling proteins requiring prenylation for membrane anchoring and function. | Function and Localization Disrupted nih.gov |
Immunomodulatory Research Aspects
Enhancement of Lentiviral Transduction Efficiency in Immune Cells
Rosuvastatin has been identified as a potent enhancer of lentiviral transduction efficiency in immune cells, particularly in Natural Killer (NK) cells, which are notoriously difficult to genetically modify. nih.govnih.govmaastrichtuniversity.nlresearchgate.net The mechanism underlying this enhancement is the upregulation of the low-density lipoprotein receptor (LDLR) on the surface of NK cells. nih.govmdpi.com The LDLR serves as a receptor for the vesicular stomatitis virus G-protein (VSV-G), which is commonly used to pseudotype lentiviral vectors. nih.govnih.gov By increasing LDLR expression, rosuvastatin facilitates greater viral entry, leading to more effective genetic modification. researchgate.netmdpi.com
Studies have shown that rosuvastatin can increase LDLR protein expression by at least threefold in immune cells. mdpi.com While statins can sometimes suppress NK cell cytotoxicity, research indicates that this negative effect can be completely reversed by the co-administration of geranylgeranyl-pyrophosphate (GGPP). nih.govnih.govmaastrichtuniversity.nlresearchgate.net The combination of rosuvastatin with GGPP has been found to be the most effective strategy for improving VSV-G lentivirus transduction efficiency without compromising the cytotoxic functions of NK cells, a finding of significant importance for advancing adoptive cell therapies. nih.govnih.govmaastrichtuniversity.nl
Mitigation of T Cell Activation and Exhaustion Markers
Rosuvastatin demonstrates significant immunomodulatory effects by mitigating T cell activation and exhaustion. In studies involving ART-treated, HIV-infected subjects, 48 weeks of rosuvastatin treatment significantly reduced several markers of T cell activation. nih.govresearchgate.net Specifically, it lowered the proportions of both CD4+ and CD8+ T cells expressing the activation markers CD38 and HLA-DR. researchgate.net
Furthermore, rosuvastatin has been shown to reduce the expression of Programmed cell death protein 1 (PD-1), a key marker of cellular exhaustion that impairs the proliferative capacity of T cells. nih.govresearchgate.net By downregulating PD-1, rosuvastatin may help enhance T cell functionality. mdpi.comnih.gov In one study, rosuvastatin treatment reduced the proportion of CD4+ T cells expressing CD38, HLA-DR, and PD-1 by 42.5% and the proportion of corresponding CD8+ T cells by 45.5%, compared to a placebo group. researchgate.net These findings suggest a potential role for rosuvastatin in reducing the chronic immune activation and T cell dysfunction. mdpi.com
Influence on NKT Cell Populations
Research has also shed light on the influence of rosuvastatin on Natural Killer T (NKT) cell populations, which are critical components of the innate immune system. In a study involving patients with chronic hepatitis B (CHB), administration of rosuvastatin was found to increase the population of CD3+ CD16+ CD56+ NKT cells. nih.govproquest.com
Modulation of Cytokine Networks (e.g., IL-1β, TNF-α, IL-6, IL-4, IL-10)
Rosuvastatin exerts considerable influence over the complex network of pro- and anti-inflammatory cytokines. In research models of rheumatoid arthritis, rosuvastatin demonstrated the ability to modulate the cytokine balance favorably. It was shown to reduce the gene expression of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). nih.gov Concurrently, the levels of anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10) were elevated by rosuvastatin treatment. nih.gov
In other cellular models, rosuvastatin has been observed to suppress TNF-α-induced inflammatory responses, such as pyroptosis and matrix catabolism. nih.gov However, the effect on cytokine expression is not universal across all conditions. For instance, one study on peripheral blood mononuclear cells from diabetic patients stimulated with the SARS-CoV-2 spike protein found that rosuvastatin administration did not significantly affect the expression of IL-6, IL-1β, and TNF-α. medicinamoderna.ro This indicates that the cytokine-modulating effects of rosuvastatin may be context-dependent.
Table 2: Modulation of Cytokine Expression by Rosuvastatin
| Cytokine | Classification | Observed Effect of Rosuvastatin | Research Context |
|---|---|---|---|
| Interleukin-1β (IL-1β) | Pro-inflammatory | Reduced Expression nih.gov | Rheumatoid Arthritis Model |
| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory | Reduced Expression nih.gov | Rheumatoid Arthritis Model |
| Interleukin-6 (IL-6) | Pro-inflammatory | Reduced Expression nih.gov | Rheumatoid Arthritis Model |
| Interleukin-4 (IL-4) | Anti-inflammatory | Elevated Levels nih.gov | Rheumatoid Arthritis Model |
| Interleukin-10 (IL-10) | Anti-inflammatory | Elevated Levels nih.gov | Rheumatoid Arthritis Model |
Gene Expression Profiling in Preclinical Models
Research into the pleiotropic effects of Crestor (rosuvastatin) has extended to profiling its impact on gene expression in various preclinical models. These studies reveal that beyond its primary role in regulating lipid homeostasis, rosuvastatin can modulate the expression of genes involved in diverse biological pathways.
Modulation of γ-Secretase Complex Gene Expression
Investigations using a human neuroglioma cell model have explored the effect of rosuvastatin on the expression of genes that form the γ-secretase complex. This enzyme is notable for its role in cleaving the β-amyloid precursor protein, a process implicated in the pathology of Alzheimer's disease nih.gov.
In this cellular model, treatment with rosuvastatin led to a differential transcriptional regulation of some cofactors of the γ-secretase enzyme. Specifically, the study found that rosuvastatin down-regulated the transcription of certain enzyme cofactors nih.gov. This finding indicates that rosuvastatin can alter the gene expression of the γ-secretase complex, although the research also noted that this did not ultimately affect the enzyme's activity or the production of amyloid-β peptides in that particular model nih.gov.
Table 1: Effect of Rosuvastatin on γ-Secretase Complex Gene Expression in a Human Neuroglioma Model
| Gene Target | Direction of Regulation | Preclinical Model |
| γ-Secretase Cofactors | Down-regulated | Human Neuroglioma Cells |
Alterations in Gut Defensin and Cytokine Gene Expression
Preclinical studies in murine models have demonstrated that rosuvastatin administration can alter the local gene expression profiles within the gut, particularly affecting genes related to innate immunity and homeostasis nih.gov. These changes occur alongside shifts in the gut microbial composition.
Treatment with rosuvastatin was found to impact the expression of inflammatory markers that influence the structure of the microbial community nih.gov. Notably, the expression of genes encoding the gut defensin Regenerating islet-derived protein III-gamma (RegIIIγ) and the antimicrobial peptide Cathelicidin (Camp) was affected nih.gov. This suggests that rosuvastatin can modulate the transcription of genes that are key to gut immunity and maintaining a stable intestinal environment nih.gov.
Table 2: Rosuvastatin's Impact on Gut Defensin and Antimicrobial Peptide Gene Expression in a Murine Model
| Gene | Product Type | Effect of Rosuvastatin |
| RegIIIγ | Gut Defensin (Antimicrobial Protein) | Expression Impacted |
| Camp | Antimicrobial Peptide | Expression Impacted |
Hepatic Gene Expression Related to Cholesterol Homeostasis
In preclinical rat models, rosuvastatin has been shown to induce significant adaptive changes in the hepatic expression of genes central to cholesterol metabolism nih.gov. As a potent inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, rosuvastatin's primary action triggers a compensatory response in the liver.
Studies have observed a significant increase in the hepatic expression of the HMG-CoA reductase (HMGCR) gene itself, which is a well-known feedback mechanism to statin therapy nih.gov. Furthermore, rosuvastatin treatment leads to the upregulation of genes involved in cholesterol transport and reverse cholesterol transport. Specifically, the expression levels of ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Apolipoprotein A1 (ApoA1) were all significantly increased in the liver of rosuvastatin-treated rats nih.gov. These genes encode proteins crucial for cellular cholesterol efflux and the formation of high-density lipoprotein (HDL).
Table 3: Changes in Hepatic Gene Expression in Rats Following Rosuvastatin Treatment
| Gene | Protein Function | Change in Expression Level |
| HMGCR | Cholesterol Synthesis (Rate-limiting enzyme) | Significantly Increased |
| ABCA1 | Cholesterol Efflux | Significantly Increased |
| ABCG1 | Cholesterol Efflux | Significantly Increased |
| ApoA1 | HDL Formation | Significantly Increased |
Pharmacokinetic and Biotransformation Pathways of Rosuvastatin
Hepatic Uptake and Distribution Mechanisms
The liver-specific action of rosuvastatin (B1679574) is largely a consequence of its efficient uptake by hepatocytes from the bloodstream, a process mediated by specific transporter proteins and influenced by its physicochemical properties. researchgate.net
The entry of rosuvastatin into liver cells is an active process predominantly mediated by members of the Organic Anion Transporting Polypeptide (OATP) family. nih.gov Specifically, OATP1B1, OATP1B3, and OATP2B1 have been identified as key transporters for rosuvastatin. nih.govnih.gov Uptake studies have confirmed that all three of these transporters accept rosuvastatin as a substrate. nih.govhelsinki.fi
Research using various experimental models has established that OATP1B1 is the predominant transporter responsible for the hepatic uptake of rosuvastatin. nih.gov OATP1B3 also contributes to this process, albeit to a lesser extent. nih.gov The contribution of OATP2B1 to hepatic uptake is considered less significant compared to the OATP1B isoforms, though it may play a role in the intestinal absorption of the drug. helsinki.fi The efficiency of this transport is highlighted by research showing that the carrier-mediated uptake into the liver is a key determinant of rosuvastatin's clearance. nih.gov
Genetic variations (polymorphisms) in the genes encoding these transporters, particularly SLCO1B1 (which codes for OATP1B1), can significantly impact rosuvastatin's pharmacokinetics. nih.gov For instance, certain naturally occurring polymorphisms in OATP1B1 have been linked to a profound loss of transport activity for rosuvastatin, leading to increased plasma concentrations of the drug. nih.govresearchgate.net
Table 1: Michaelis-Menten constant (Km) values for Rosuvastatin Transport by OATP Isoforms This table summarizes the affinity of different OATP transporters for rosuvastatin. A lower Km value indicates a higher affinity.
| Transporter | Km (μM) | Source |
| OATP1B1 | 4.0 - 13 | helsinki.firesearchgate.net |
| OATP1B3 | 9.8 - 39.9 | helsinki.firesearchgate.net |
| OATP2B1 | 2.4 - 12.8 | helsinki.firesearchgate.net |
| OATP1A2 | 2.6 | researchgate.net |
Rosuvastatin is one of the most hydrophilic statins commercially available. nih.govnih.gov This property is a critical factor in its hepatic selectivity. nih.gov Unlike more lipophilic statins that can passively diffuse across cell membranes into various tissues, hydrophilic statins like rosuvastatin require carrier-mediated transport to enter cells. nih.govnih.gov
The liver is rich in the specific uptake transporters (OATPs) that rosuvastatin utilizes, leading to its efficient accumulation in hepatic tissue while limiting its distribution to extrahepatic tissues like skeletal muscle. researchgate.netnih.gov Studies in rats have demonstrated that the uptake clearance of rosuvastatin in the liver is significantly higher than in other tissues, confirming its liver-selective distribution. researchgate.netresearchgate.net This targeted delivery to the liver enhances its therapeutic effect on cholesterol synthesis while potentially reducing the risk of side effects in other parts of thebody. nih.govnih.gov
The pharmacokinetics of rosuvastatin are intertwined with bile acid transport pathways. After being taken up by the liver, rosuvastatin is excreted into the bile, largely in its unchanged form. nih.govresearchgate.net This process suggests that transporters on the canalicular membrane of hepatocytes, which also handle bile acids, are involved in its efflux from the liver into the bile. nih.govresearchgate.net
Studies have shown a substantial and rapid transport of rosuvastatin into human bile. researchgate.netnih.gov In one study, the concentration of rosuvastatin in bile exceeded that in plasma by a significant margin, with an average bile-to-plasma ratio of about 5200. nih.gov This indicates a very efficient biliary excretion mechanism.
Interestingly, the major human hepatic bile acid uptake transporter, the sodium-dependent taurocholate cotransporting polypeptide (NTCP), has also been identified as a transporter of rosuvastatin. nih.govresearchgate.net Human hepatocyte studies suggest that NTCP could be responsible for a significant portion of rosuvastatin's hepatic uptake. nih.gov This shared pathway with bile acids underscores the intricate relationship between rosuvastatin disposition and bile acid homeostasis.
Metabolic Pathways and Metabolite Formation
Rosuvastatin undergoes limited metabolism, with a large portion of an administered dose being excreted unchanged. nih.govcrestor.com Approximately 10% of a dose is recovered as metabolites. crestor.comclinpgx.orgdrugbank.com The parent compound accounts for over 90% of the active inhibition of the target enzyme, HMG-CoA reductase, in plasma. nih.govclinpgx.org
The primary metabolic pathway for rosuvastatin involves the cytochrome P450 (CYP) system. nih.gov Specifically, CYP2C9 is the main isoenzyme responsible for its metabolism, with a minor role played by CYP2C19. nih.govcrestor.comnih.gov This is in contrast to several other statins that are primarily metabolized by CYP3A4. nih.gov
The major metabolite formed through this pathway is N-desmethyl rosuvastatin. researchgate.netcrestor.com In vitro studies have shown that this metabolite has significantly less HMG-CoA reductase inhibitory activity—ranging from one-sixth to one-half that of the parent compound. crestor.com Given that rosuvastatin is not extensively metabolized, drug-drug interactions involving the CYP enzyme system are less likely compared to other statins. nih.govdrugbank.com Clinical studies have explored the impact of CYP2C19 genetic polymorphisms on rosuvastatin pharmacokinetics, particularly in different ethnic populations. astrazenecaclinicaltrials.comclinicaltrials.govnih.gov
Table 2: Key Enzymes and Transporters in Rosuvastatin Pharmacokinetics This table provides a summary of the primary proteins involved in the transport and metabolism of rosuvastatin and their main functions.
| Protein | Type | Function | Source |
| OATP1B1 | Influx Transporter | Major transporter for hepatic uptake | nih.govnih.gov |
| OATP1B3 | Influx Transporter | Contributes to hepatic uptake | nih.govnih.gov |
| OATP2B1 | Influx Transporter | Contributes to hepatic and intestinal uptake | nih.govnih.gov |
| NTCP | Influx Transporter | Hepatic uptake, shared with bile acids | nih.govresearchgate.net |
| CYP2C9 | Enzyme | Primary enzyme for metabolism to N-desmethyl rosuvastatin | nih.govcrestor.com |
| CYP2C19 | Enzyme | Minor role in metabolism | nih.govcrestor.com |
| UGT1A1/1A3 | Enzyme | Minor role in glucuronidation | nih.govnih.gov |
Characterization of Major Metabolites (N-desmethyl Rosuvastatin, Rosuvastatin Lactone)
Rosuvastatin undergoes limited metabolism in the body, with approximately 10% of a dose being recovered as metabolites. crestor.comclinpgx.org The vast majority of the administered compound is excreted unchanged in the feces (90%). crestor.comdrugbank.com The two primary metabolites identified are N-desmethyl rosuvastatin and rosuvastatin lactone. clinpgx.orgdrugbank.com
N-desmethyl Rosuvastatin: This metabolite is formed through demethylation of the parent compound. nih.gov This process is principally mediated by the cytochrome P450 isoenzyme CYP2C9, with minor contributions from CYP2C19. crestor.comnih.gov
Rosuvastatin Lactone: The formation of rosuvastatin lactone occurs through an intramolecular esterification of the carboxylic acid group in the parent rosuvastatin molecule. stackexchange.com This conversion may happen via a glucuronide intermediate. stackexchange.com Studies have developed methods for the simultaneous quantification of rosuvastatin and its major metabolites, rosuvastatin-5S-lactone and N-desmethyl rosuvastatin, in human plasma to better understand their pharmacokinetic profiles. researchgate.net
Relative HMG-CoA Reductase Inhibitory Activity of Metabolites
The pharmacological activity of rosuvastatin's metabolites is significantly lower than that of the parent compound. The parent drug, rosuvastatin, is responsible for more than 90% of the active plasma HMG-CoA reductase inhibitory activity. crestor.comclinpgx.orgnih.gov
N-desmethyl Rosuvastatin: In vitro studies have shown that this metabolite is pharmacologically active but possesses a reduced capacity to inhibit the HMG-CoA reductase enzyme. nih.gov Its inhibitory activity is estimated to be between one-sixth and one-half that of the parent rosuvastatin compound. crestor.comnih.gov
Rosuvastatin Lactone: The lactone metabolite is considered to be pharmacologically inactive, with no significant HMG-CoA reductase inhibitory activity. nih.gov
The following table summarizes the relative inhibitory activity of the major metabolites compared to the parent drug.
| Compound | Relative HMG-CoA Reductase Inhibitory Activity |
|---|---|
| Rosuvastatin (Parent Drug) | 100% (Reference) |
| N-desmethyl Rosuvastatin | ~17% to 50% of parent compound crestor.comnih.gov |
| Rosuvastatin Lactone | Inactive nih.gov |
Efflux and Elimination Mechanisms
The disposition and elimination of rosuvastatin are heavily influenced by the action of various drug transporters located in the liver, intestine, and kidneys.
Role of Breast Cancer Resistance Protein (BCRP)
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a critical efflux transporter that plays a significant role in the disposition of rosuvastatin. medchemexpress.comnih.gov BCRP is highly expressed in key barrier tissues, including the apical membrane of intestinal enterocytes, the canalicular membrane of hepatocytes, and the apical membrane of renal proximal tubule cells. crestor.comnih.gov Its function is to limit the absorption and facilitate the elimination of its substrates. nih.gov
Research has demonstrated that rosuvastatin is efficiently transported by BCRP. medchemexpress.comnih.gov Studies using Caco-2 cells, a model for the intestinal barrier, identified BCRP as being solely responsible for the efflux of rosuvastatin. nih.gov The clinical relevance of this transporter is highlighted by findings that inhibition of BCRP can lead to a nearly two-fold increase in rosuvastatin plasma concentrations. nih.gov Furthermore, genetic variants in the ABCG2 gene that result in poor transporter function are associated with significantly higher systemic exposure to rosuvastatin. researchgate.net
In vitro kinetic analysis of rosuvastatin transport by BCRP suggested the presence of two distinct transport sites.
| Transport Site | Apparent Km (Michaelis constant) |
|---|---|
| High-Affinity Site | 10.8 µM medchemexpress.comnih.gov |
| Low-Affinity Site | 307 µM medchemexpress.comnih.gov |
Involvement of Multidrug Resistance-Associated Protein 2 (ABCC2) and P-glycoprotein (ABCB1) Transport
The roles of Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) and P-glycoprotein (P-gp/ABCB1) in rosuvastatin transport are less definitive, with some conflicting findings across different experimental systems.
P-glycoprotein (ABCB1): Studies have generally shown that rosuvastatin is not a significant substrate for P-gp. medchemexpress.comnih.gov No directional transport was observed in cell models overexpressing P-gp, and other in vitro models suggest that rosuvastatin only interacts with this transporter at high concentrations. medchemexpress.comnih.govproquest.com
Multidrug Resistance-Associated Protein 2 (ABCC2): The involvement of ABCC2 in rosuvastatin elimination is subject to some debate. Some studies using membrane vesicles expressing MRP2 found no significant ATP-dependent transport of rosuvastatin compared to controls. medchemexpress.comnih.gov However, a study using sandwich-cultured primary rat hepatocytes found that inhibitors of Mrp2 (the rat equivalent of human MRP2) potently decreased the biliary efflux of rosuvastatin, suggesting it plays a major role in its canalicular transport in that system. drugbank.com This study noted a lesser effect from inhibitors of Bcrp. drugbank.com Other research indicates that multiple efflux transporters, including MRP2, may contribute to the renal efflux of the drug. acs.org
Renal Elimination via Organic Anion Transporter 3 (OAT3)
Renal excretion, specifically active tubular secretion, is a component of rosuvastatin clearance. nih.gov The Organic Anion Transporter 3 (OAT3), a transporter located on the basolateral membrane of renal proximal tubule cells, is the primary mediator of rosuvastatin uptake from the blood into the kidney cells for subsequent elimination. acs.orgnih.gov
Studies using Xenopus oocytes expressing human transporters demonstrated that OAT3 significantly increased rosuvastatin uptake (with a Michaelis-Menten constant, Km, of 7.4 µM), whereas the related transporter OAT1 did not. nih.gov Experiments in rat kidney slices further confirmed this, showing that rosuvastatin uptake was abolished by a specific inhibitor of rat Oat3. nih.gov This basolateral uptake via OAT3 is considered the rate-limiting step in the renal clearance of rosuvastatin. acs.org
Molecular and Mechanistic Drug Drug Interactions of Rosuvastatin
Transporter-Mediated Interaction Mechanisms
Rosuvastatin (B1679574) is a substrate for several uptake and efflux transporters, making it susceptible to interactions with drugs that inhibit or induce these proteins. These interactions can lead to clinically significant changes in rosuvastatin plasma concentrations.
Inhibition of OATP1B1/1B3 by Co-administered Agents
Organic anion transporting polypeptides OATP1B1 and OATP1B3 are key transporters responsible for the hepatic uptake of rosuvastatin, the primary site of its cholesterol-lowering action. drugbank.com Inhibition of these transporters by co-administered drugs can significantly increase plasma concentrations of rosuvastatin, raising the potential for concentration-dependent adverse effects.
Several classes of drugs are known to be potent inhibitors of OATP1B1 and OATP1B3. nih.gov For instance, the immunosuppressant cyclosporine is a strong inhibitor, and its co-administration with rosuvastatin leads to a substantial increase in rosuvastatin exposure. nih.gov Studies have shown that cyclosporine can increase the area under the plasma concentration-time curve (AUC) and maximum concentration (Cmax) of rosuvastatin by several folds. nih.gov
Similarly, the fibrate gemfibrozil (B1671426) and its metabolites inhibit OATP1B1, leading to a doubling of rosuvastatin's AUC and Cmax. nih.gov This interaction is significant as it impairs the initial uptake of rosuvastatin into hepatocytes. nih.gov
Certain protease inhibitors used in the treatment of HIV, such as atazanavir, lopinavir, and ritonavir, are also recognized inhibitors of OATP1B1. nih.govdrugs.com Co-administration of these agents with rosuvastatin can result in markedly elevated plasma levels of the statin. drugs.com For example, the combination of atazanavir/ritonavir has been shown to increase the Cmax and AUC of rosuvastatin by 7-fold and 3.1-fold, respectively. drugs.com
Rifampicin , an antibiotic, exhibits a dual effect. While it can induce certain metabolic enzymes, it also acts as an inhibitor of OATP1B1, which can affect rosuvastatin concentrations. researchgate.net
More recently, darolutamide , a nonsteroidal androgen receptor inhibitor, has been identified as an inhibitor of OATP1B1 and OATP1B3. solvobiotech.com
Table 1: Impact of OATP1B1/1B3 Inhibitors on Rosuvastatin Pharmacokinetics
| Interacting Drug | Effect on Rosuvastatin AUC | Effect on Rosuvastatin Cmax |
|---|---|---|
| Cyclosporine | 7.1-fold increase | 10.6-fold increase |
| Gemfibrozil | 2-fold increase | 2-fold increase |
| Atazanavir/Ritonavir | 3.1-fold increase | 7-fold increase |
| Lopinavir/Ritonavir | 2-fold increase | 5-fold increase |
BCRP-Mediated Efflux Modulation by Interacting Compounds
The Breast Cancer Resistance Protein (BCRP), an efflux transporter found in the intestine and liver, plays a significant role in limiting the absorption and facilitating the biliary excretion of rosuvastatin. nih.govkjpp.net Inhibition of BCRP by co-administered drugs can therefore lead to increased systemic exposure to rosuvastatin. kjpp.netkoreamed.org
Compounds such as cyclosporine and some protease inhibitors not only inhibit OATP transporters but are also potent inhibitors of BCRP. nih.govresearchgate.net This dual inhibition contributes to the significant increase in rosuvastatin plasma concentrations observed with these drugs. researchgate.net For example, the interaction between cyclosporine and rosuvastatin is understood to be mediated by both BCRP and OATP1B1/3 inhibition. koreamed.orgresearchgate.net
Studies have also highlighted that for some interactions, BCRP inhibition might be the predominant mechanism. For instance, the increased exposure to rosuvastatin when co-administered with telmisartan is thought to be primarily mediated by BCRP inhibition rather than OATP1B1/1B3. kjpp.netkoreamed.org
Table 2: BCRP-Mediated Interactions with Rosuvastatin
| Interacting Drug | Primary Transporter(s) Inhibited | Consequence |
|---|---|---|
| Cyclosporine | BCRP, OATP1B1/1B3 | Increased rosuvastatin exposure |
| Telmisartan | BCRP | Increased rosuvastatin exposure |
| Protease Inhibitors | BCRP, OATP1B1 | Increased rosuvastatin exposure |
P-glycoprotein Inhibition Effects
P-glycoprotein (P-gp) is another efflux transporter that has been studied in the context of statin interactions. While some statins are significantly affected by P-gp inhibitors, rosuvastatin appears to be less so. nih.govovid.com In vitro studies have indicated that rosuvastatin interacts with P-gp only at high concentrations. nih.govresearchgate.net Therefore, clinically significant drug-drug interactions involving the inhibition of P-gp alone are considered less likely for rosuvastatin compared to other statins that are more avid substrates of this transporter. ovid.com
Enzyme-Mediated Interaction Profiles
A distinguishing feature of rosuvastatin is its limited reliance on the cytochrome P450 system for metabolism, which sets it apart from many other statins.
Minimal Cytochrome P450 System Interactions of Rosuvastatin
Rosuvastatin undergoes minimal metabolism, with only about 10% of a dose being metabolized. drugbank.com The primary isoenzyme involved in this limited metabolism is CYP2C9, with a very minor role for CYP3A4. nih.govgpnotebook.comgpnotebook.com This characteristic is a key reason for the lower potential for enzyme-mediated drug-drug interactions compared to other statins that are extensively metabolized by CYP3A4. drugbank.com
In vivo and in vitro studies have consistently shown that rosuvastatin is neither a clinically significant inhibitor nor an inducer of cytochrome P450 isoenzymes. gpnotebook.comgpnotebook.com Consequently, clinically relevant pharmacokinetic interactions with drugs that are potent inhibitors or inducers of the CYP system are not expected. nih.gov For example, co-administration with known CYP inhibitors like fluconazole (B54011) (a CYP2C9 and CYP3A4 inhibitor) or ketoconazole (B1673606) (a CYP3A4 inhibitor) did not result in clinically significant changes in rosuvastatin exposure. gpnotebook.comgpnotebook.com Even with a potent CYP3A4 inhibitor like itraconazole, the increase in rosuvastatin AUC was modest and not considered clinically significant. gpnotebook.comgpnotebook.com
Contrasting Metabolic Interaction Profiles with Other Statin Compounds
Rosuvastatin exhibits a distinct metabolic profile compared to many other statins, which significantly influences its potential for drug-drug interactions. The primary enzymes responsible for the metabolism of most statins are the cytochrome P450 (CYP) enzymes. droracle.ai However, the specific CYP isoform involved and the extent of metabolism vary considerably among the different statins.
Simvastatin (B1681759) and atorvastatin (B1662188) are both significantly metabolized by the CYP3A4 isoenzyme. droracle.aimedsafe.govt.nz This extensive reliance on CYP3A4 makes them susceptible to interactions with a wide range of drugs that inhibit or induce this enzyme. medsafe.govt.nzgoodrx.com For instance, potent CYP3A4 inhibitors can increase the plasma concentrations of simvastatin and atorvastatin, heightening the risk of adverse effects. medsafe.govt.nz
In stark contrast, rosuvastatin is not extensively metabolized. crestor.com Only about 10% of a dose is recovered as a metabolite. crestor.com Its limited metabolism is principally mediated by CYP2C9, with minimal involvement of the CYP3A4 pathway. nih.govbuzzrx.com This characteristic renders rosuvastatin less susceptible to the types of clinically significant pharmacokinetic interactions seen with statins that are heavily dependent on CYP3A4. medsafe.govt.nzgoodrx.comnih.gov Pravastatin is another statin that is not significantly metabolized by CYP enzymes and is excreted largely unchanged, thus also avoiding many CYP-mediated interactions. medsafe.govt.nz Fluvastatin is also metabolized by CYP2C9. droracle.aimedsafe.govt.nz Because rosuvastatin's disposition is only marginally influenced by CYP enzymes, the risk of drug-drug interactions with CYP inhibitors is reduced compared to other statins. researchgate.net
This interactive table summarizes the primary metabolic pathways for several common statins, highlighting the contrasting profile of rosuvastatin.
Table 1: Primary Metabolic Pathways of Common Statins
| Statin | Primary CYP450 Metabolic Pathway | Extent of CYP Metabolism |
| Rosuvastatin | CYP2C9 (minor pathway) nih.govbuzzrx.com | Low / Minimal crestor.comnih.gov |
| Atorvastatin | CYP3A4 droracle.aimedsafe.govt.nz | Extensive buzzrx.com |
| Simvastatin | CYP3A4 droracle.aimedsafe.govt.nz | Extensive medsafe.govt.nz |
| Pravastatin | Not significantly metabolized by CYP enzymes medsafe.govt.nz | Minimal medsafe.govt.nz |
| Fluvastatin | CYP2C9 droracle.aimedsafe.govt.nz | Significant |
| Lovastatin | CYP3A4 droracle.ai | Significant droracle.ai |
| Pitavastatin | CYP2C9 (minor pathway) droracle.ai | Low / Minimal researchgate.net |
Protein Binding Interactions
Rosuvastatin is approximately 88% bound to plasma proteins, primarily albumin. crestor.com This binding is reversible and not dependent on plasma concentrations. crestor.com The interaction with plasma proteins, particularly human serum albumin (HSA), is a critical factor in the drug's pharmacokinetics. ej-chem.orgbohrium.com
Human serum albumin (HSA) possesses two major drug-binding sites, known as Sudlow site I (in subdomain IIA) and Sudlow site II (in subdomain IIIA). ej-chem.org Studies using fluorescence spectroscopy and molecular docking have shown that rosuvastatin binds strongly to HSA. ej-chem.orgbohrium.com Molecular docking results indicate that rosuvastatin has a higher affinity for Sudlow site I compared to Sudlow site II. ej-chem.orgej-chem.org The primary forces stabilizing the rosuvastatin-HSA complex at this site are hydrogen bonds. ej-chem.orgej-chem.org However, other research using competitive analysis of site markers has also shown that rosuvastatin has a high tendency to bind to the warfarin (B611796) binding site, which is site IIA. nih.gov
The interaction between rosuvastatin and human serum albumin is a spontaneous process. Thermodynamic studies based on fluorescence quenching titrations have revealed that the binding is an exothermic, enthalpy-driven mechanism. nih.gov The main forces contributing to the formation of the rosuvastatin-HSA complex are hydrogen bonds and van der Waals interactions. nih.gov
In contrast, the binding of rosuvastatin to its therapeutic target, the enzyme HMG-CoA reductase, is also predominantly enthalpy-driven. At 25°C, the enthalpy change contributes to 76% of the total binding energy, a characteristic that distinguishes it from many other statins like fluvastatin, pravastatin, and atorvastatin, for which the binding affinity is primarily driven by entropy changes. nih.govresearchgate.netacs.org
Table 2: Thermodynamic Parameters of Rosuvastatin-HSA Interaction
| Parameter | Finding | Implication |
| Binding Mechanism | Enthalpy-driven, exothermic process nih.gov | The binding releases heat and is energetically favorable. |
| Primary Binding Forces | Hydrogen bonds and van der Waals interactions nih.gov | Specifies the nature of the non-covalent interaction. |
| Spontaneity | Spontaneous interaction nih.gov | The binding occurs without external energy input. |
| Binding Constant (KD) | 1.55 × 10-8 M at 298 K (via SPR) nih.gov | Indicates a strong binding affinity between rosuvastatin and HSA. |
The binding of drugs to HSA is a potential site for drug-drug interactions, as compounds can compete for the same binding sites. nih.gov Given that rosuvastatin binds to HSA, its co-administration with other highly protein-bound drugs, such as the anticoagulant warfarin, has been studied.
Research indicates that rosuvastatin can enhance the anticoagulant effect of warfarin. nih.gov A proposed mechanism for this interaction is competitive binding to HSA. A competitive analysis demonstrated that rosuvastatin has a significant tendency to bind to the warfarin binding site (site IIA) on HSA. nih.gov This competition can displace warfarin from its binding site, increasing the concentration of free, pharmacologically active warfarin in the plasma, which may explain the observed enhancement of its anticoagulant effect. nih.govnih.gov Appropriate monitoring of the international normalized ratio (INR) is recommended when rosuvastatin and warfarin are co-administered. nih.gov
Metal Ion Coordination and Ligand Binding Studies
Beyond its interactions with metabolic enzymes and plasma proteins, rosuvastatin can participate in other forms of molecular binding, including coordination with metal ions and acting as a ligand for nuclear receptors.
Studies have been conducted to synthesize and characterize metal complexes of rosuvastatin. These findings suggest that rosuvastatin can act as a ligand, coordinating with metal ions through its carboxylic group. semanticscholar.org It has been proposed that two molecules of rosuvastatin coordinate with a central metal atom to form a square planar complex. semanticscholar.org This chelation could potentially alter the efficacy of both the drug and the metal. semanticscholar.org However, a clinical study investigating the effects of rosuvastatin treatment combined with zinc and selenium supplementation in patients with coronary artery disease found that rosuvastatin therapy did not significantly affect the plasma or erythrocyte levels of these minerals. nih.gov
Furthermore, rosuvastatin has been identified as a direct ligand for the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor that regulates the expression of genes involved in drug metabolism. drugbank.comresearchgate.netmolecular-interactions.si Using surface plasmon resonance (SPR), researchers have demonstrated that rosuvastatin binds directly to the CAR/RXRα-LBD (ligand-binding domain) heterodimer. researchgate.netnih.gov The activation of CAR by ligands can lead to potential drug-drug interactions by altering the expression of metabolic enzymes. researchgate.netmolecular-interactions.si
Pharmacogenomic Research in Rosuvastatin Disposition
Genetic Polymorphisms Affecting Transporter Activity
Transporter proteins are critical for the movement of rosuvastatin (B1679574) into and out of cells, particularly in the liver, which is the primary site of action and elimination. mdpi.com Genetic variations in the genes encoding these transporters can impair their function, leading to altered plasma concentrations of the drug.
The ATP-binding cassette superfamily G member 2 (ABCG2) gene encodes for the breast cancer resistance protein (BCRP), an efflux transporter that plays a significant role in the biliary excretion of rosuvastatin. mdpi.comnih.gov The c.421C>A (Gln141Lys; rs2231142) polymorphism in the ABCG2 gene is a well-studied variant that leads to decreased transporter function. nih.gov
Individuals carrying the 'A' allele (genotypes CA or AA) exhibit reduced BCRP activity, which impairs the excretion of rosuvastatin from the body. nih.govresearchgate.net This reduced clearance results in higher systemic exposure to the drug. Research has consistently shown that individuals with decreased or poor function ABCG2 genotypes have significantly higher plasma concentrations of rosuvastatin compared to those with normal function (CC genotype). mdpi.comnih.gov
Studies have demonstrated that individuals homozygous for the variant allele (ABCG2 c.421AA), who are considered to have poor BCRP function, can experience more than a twofold increase in rosuvastatin exposure. nih.gov Heterozygous individuals (c.421CA) also show a notable increase in drug concentrations. clinpgx.org For instance, one study found that individuals with decreased and poor function ABCG2 phenotypes had a 60% increase in the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax) compared to normal function individuals. mdpi.com Another analysis revealed that the c.421A allele was associated with a 50% increase in rosuvastatin exposure, irrespective of ethnicity. nih.gov These findings have led to clinical recommendations for considering lower starting doses of rosuvastatin in patients with ABCG2 poor function phenotypes to mitigate the risk of concentration-dependent side effects. nih.gov
| ABCG2 Phenotype/Genotype | Effect on Rosuvastatin Exposure (Compared to Normal Function/CC Genotype) | Source |
|---|---|---|
| Poor Function (c.421AA) | 116% increase in AUC0-∞ 104% increase in Cmax | nih.gov |
| Decreased/Poor Function | 60% increase in AUC 60% increase in Cmax | mdpi.com |
| Carrier of 'A' allele (CA or AA) | ~50% increase in overall exposure | nih.gov |
The SLCO1B1 gene encodes the organic anion transporting polypeptide 1B1 (OATP1B1), a transporter responsible for the uptake of rosuvastatin from the blood into hepatocytes. mdpi.com This uptake is an essential step for the drug to exert its cholesterol-lowering effect and for its subsequent elimination. mdpi.com Genetic variants in SLCO1B1 can lead to decreased OATP1B1 function, which reduces the rate of rosuvastatin uptake by the liver.
The most clinically significant variant is c.521T>C (p.Val174Ala; rs4149056), which is associated with a substantial decrease in transport activity. gbcbiotech.com Individuals carrying the c.521C allele, particularly those who are homozygous (CC genotype), have markedly higher plasma concentrations of rosuvastatin because the drug remains in systemic circulation for longer. gbcbiotech.comchildrensmercy.org
Research indicates that individuals with the SLCO1B1 c.521CC genotype (poor function phenotype) can have a 65% to 144% greater mean AUC for rosuvastatin compared to those with the c.521TT genotype (normal function). gbcbiotech.com The peak plasma concentration (Cmax) is also significantly higher, with increases reported from 79% to 180% in poor function individuals. nih.govgbcbiotech.com Even heterozygous individuals (TC genotype) show a trend towards higher exposure. gbcbiotech.com These pharmacokinetic changes are significant enough that CPIC guidelines recommend dose adjustments for patients with decreased or poor OATP1B1 function. mdpi.comnih.gov
| SLCO1B1 Phenotype/Genotype | Effect on Rosuvastatin Exposure (Compared to Normal Function/TT Genotype) | Source |
|---|---|---|
| Poor Function (c.521CC) | 2.1-fold (110%) increase in AUC0-∞ 2.8-fold (180%) increase in Cmax | nih.gov |
| Poor Function (c.521CC) | 65% increase in AUC0-48h 79% increase in Cmax | gbcbiotech.com |
| Decreased/Poor Function | 20% increase in dose/weight adjusted AUC72h | mdpi.com |
| Decreased Function (c.521TC) - Pediatric | 1.4-fold (40%) increase in AUC0-24h | childrensmercy.orgnih.gov |
| Poor Function (c.521CC) - Pediatric | 2.2-fold (120%) increase in AUC0-24h | childrensmercy.orgnih.gov |
Genetic Polymorphisms Affecting Metabolic Enzyme Activity (e.g., NAT2 acetylator status)
While rosuvastatin is minimally metabolized, with approximately 90% of a dose being excreted unchanged, variations in metabolic enzymes can still influence its pharmacokinetics. mdpi.combohrium.com One such enzyme is N-acetyltransferase 2 (NAT2), which is involved in the metabolism of various drugs and xenobiotics. mdpi.comnih.gov The NAT2 gene is highly polymorphic, leading to different acetylation speeds, categorizing individuals as rapid, intermediate, or poor (slow) acetylators.
A recent study involving 119 healthy volunteers identified a novel association between NAT2 acetylator status and rosuvastatin exposure. mdpi.comnih.gov The research found that intermediate and poor acetylators had significantly increased dose- and weight-adjusted AUC and Cmax values for rosuvastatin compared to rapid acetylators. nih.govclinpgx.org This suggests that NAT2 may be involved in a previously unknown secondary metabolic pathway for rosuvastatin. nih.gov The increase in systemic exposure was progressive, with poor acetylators showing even higher concentrations than intermediate acetylators. clinpgx.org This finding highlights a potential new area for pharmacogenomic research in rosuvastatin disposition, beyond the well-established roles of transporter genes. mdpi.comnih.gov
| NAT2 Phenotype | Effect on Rosuvastatin Exposure (Compared to Rapid Acetylators) | Source |
|---|---|---|
| Intermediate Acetylators (IA) | Significant increase in dose/weight adjusted AUC & Cmax | nih.govclinpgx.org |
| Poor Acetylators (PA) | Higher increase in dose/weight adjusted AUC & Cmax compared to IA | nih.govclinpgx.org |
Analytical Methodologies for Rosuvastatin Characterization
Spectrophotometric Techniques
Spectrophotometry offers a simple, rapid, and economical approach for the determination of Rosuvastatin (B1679574). ijprajournal.comnih.gov These methods are based on the principle that the drug molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. ijpsjournal.com
Ultraviolet-Visible Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely employed technique for the routine analysis of Rosuvastatin. saudijournals.com The method involves measuring the absorbance of a Rosuvastatin solution at its wavelength of maximum absorption (λmax). ijpsjournal.com Various solvents have been utilized for the preparation of standard and sample solutions, including methanol, distilled water, 0.1N sodium hydroxide, and mixtures like acetonitrile-methanol. researchpublish.comsaudijournals.comijprajournal.comnih.govajpp.in
The λmax for Rosuvastatin is consistently reported in the range of 240 nm to 252 nm, depending on the solvent used. researchpublish.comsaudijournals.comnih.govijpab.com For instance, in methanol, the λmax is observed at 243 nm or 244 nm. nih.govajpp.in When dissolved in 0.1N NaOH, the absorption maximum is at 240 nm. saudijournals.com In distilled water, a λmax of 247 nm has been reported. ijprajournal.com The linearity of these methods, where the absorbance is directly proportional to the concentration, has been established over various ranges, such as 1-6 µg/mL, 4-24 µg/mL, and 5-35 µg/mL. researchpublish.comsaudijournals.comijpab.com Some methods also utilize area under the curve (AUC) or derivative spectroscopy for quantification. ijpab.com
Table 1: UV-Visible Spectrophotometric Methods for Rosuvastatin Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
|---|---|---|---|---|---|
| Solvent | 0.1N NaOH saudijournals.com | Distilled Water ijprajournal.com | Methanol nih.govajpp.in | ACN:Methanol (60:40 v/v) researchpublish.com | Methanol ijpab.com |
| λmax | 240 nm saudijournals.com | 247 nm ijprajournal.com | 243 nm nih.gov, 244 nm ajpp.in | 242 nm researchpublish.com | 252 nm ijpab.com |
| Linearity Range | 1-6 µg/mL saudijournals.com | 5-30 µg/mL ijprajournal.com | 1.0-60.0 µg/mL nih.gov | 4-24 µg/mL researchpublish.com | 5-35 µg/mL ijpab.com |
| LOD | 0.603 µg/mL saudijournals.com | 0.75 µg/mL ijprajournal.com | 0.33 µg/mL nih.gov | 0.75 µg/mL researchpublish.com | N/A |
| LOQ | 0.830 µg/mL saudijournals.com | 2.27 µg/mL ijprajournal.com | N/A | 2.27 µg/mL researchpublish.com | N/A |
| Reference | saudijournals.com | ijprajournal.com | nih.gov | researchpublish.com | ijpab.com |
Spectrofluorimetric Analysis
Spectrofluorimetry is another analytical technique used for the quantification of Rosuvastatin, offering high sensitivity. nih.govunesp.br This method is based on the fluorescence properties of the molecule. One approach involves a derivatization reaction with sulfuric acid, which enhances the analytical signal, allowing for the quantification of Rosuvastatin in urine samples. nih.gov Following a liquid-liquid extraction to mitigate matrix interference, this method demonstrated a limit of detection (LOD) of 0.38 mg L⁻¹ and a limit of quantification (LOQ) of 1.28 mg L⁻¹. nih.gov The linear range was established up to 5.0 mg L⁻¹. nih.gov
Another advanced technique involves the use of first derivative synchronous spectrofluorimetry, which can be applied for the simultaneous determination of Rosuvastatin in the presence of other compounds by measuring derivative amplitudes at specific wavelengths, such as 350 nm. researchgate.net
Chromatographic Separation Methods
Chromatographic techniques are powerful tools for the separation, identification, and quantification of Rosuvastatin and its impurities. nih.gov These methods are highly specific and accurate, making them the preferred choice for stability-indicating assays and quality control. ijpsjournal.comnih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most extensively used method for the analysis of Rosuvastatin in both bulk drug and pharmaceutical dosage forms. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. nih.govnih.gov These methods typically employ a C8 or C18 stationary phase column. nih.govwho.int
The mobile phase composition is a critical parameter and various combinations have been optimized. Common mobile phases consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which is often a buffer or an acid solution like formic or phosphoric acid to adjust the pH. unesp.brnih.govnih.govwho.int A low pH (around 3.0-3.5) is often used to keep Rosuvastatin, an acidic compound, in its non-ionized form, ensuring good retention and peak shape. unesp.brnih.gov Detection is typically performed using a UV detector at a wavelength between 240 nm and 280 nm. nih.govnih.govwho.int The flow rates are generally maintained around 1.0 to 1.5 mL/min, with run times often being less than 10 minutes. nih.govwho.int
Table 2: High-Performance Liquid Chromatography (HPLC) Methods for Rosuvastatin Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
|---|---|---|---|---|
| Column | YMC C8 (150x4.6 mm, 5 µm) nih.gov | C18 who.int | Nucleodur C8 (250x4.6 mm, 5 µm) nih.gov | Venusil XBP C18 (150x4.6 mm, 5 µm) ingentaconnect.com |
| Mobile Phase | Acetonitrile:Water (40:60, v/v), pH 3.5 with H₃PO₄ nih.gov | Acetonitrile:Buffer (50:50) who.int | 0.1M Formic Acid:Methanol (25:75, v/v) nih.gov | Acetonitrile:Water with 0.1% H₃PO₄ (Gradient) ingentaconnect.com |
| Flow Rate | 1.5 mL/min nih.gov | 1.0 mL/min who.int | 1.0 mL/min nih.gov | 1.0 mL/min ingentaconnect.com |
| Detection (λ) | 242 nm nih.gov | N/A (UV/Visible Detector) who.int | 280 nm nih.gov | 240 nm ingentaconnect.com |
| Retention Time | N/A | ~2.75 min who.int | 3.98 min nih.gov | ~3.09 min ingentaconnect.com |
| Linearity Range | N/A | N/A | N/A | 0.50-200.00 µg/mL ingentaconnect.com |
| Reference | nih.gov | who.int | nih.gov | ingentaconnect.com |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, greater sensitivity, and much faster analysis times compared to conventional HPLC. scielo.br UPLC methods for Rosuvastatin use columns with smaller particle sizes (typically 1.7 µm), which allows for higher flow rates and pressures, resulting in a significant reduction in solvent consumption. scielo.brnih.gov
A typical UPLC method for Rosuvastatin and its impurities utilizes a C18 column, such as an Acquity BEH C18. nih.govnih.gov The mobile phase often consists of a gradient mixture of an aqueous solution containing an acid additive like trifluoroacetic acid (TFA) and an organic solvent like methanol. nih.govnih.gov This allows for the baseline separation of Rosuvastatin from all its process-related and degradation impurities in a short run time, often less than 15 minutes. scielo.brnih.gov Detection is commonly set at 240 nm. nih.govnih.gov
Table 3: Ultra-Performance Liquid Chromatography (UPLC) Methods for Rosuvastatin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Acquity BEH C18 (100x2.1 mm, 1.7 µm) nih.gov | Acquity BEH C18 (100x2.1 mm, 1.7 µm) nih.gov | Acquity BEH C18 (100x2.1 mm, 1.7 µm) wisdomlib.org |
| Mobile Phase | MeOH-TFA 0.025% (45:55, v/v) nih.gov | Solvent A (0.1% TFA) and Solvent B (Methanol) - Gradient nih.gov | 0.1% TFA:Methanol wisdomlib.org |
| Flow Rate | 0.5 mL/min nih.gov | 0.3 mL/min nih.gov | 0.3 mL/min wisdomlib.org |
| Detection (λ) | 240 nm nih.gov | 240 nm nih.gov | N/A |
| Run Time | < 15 min nih.gov | 10 min nih.gov | 12 min scielo.br |
| Reference | nih.gov | nih.gov | wisdomlib.org |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that provides a simple, versatile, and cost-effective method for the quantification of Rosuvastatin. researchgate.netresearchgate.net The method involves spotting the sample on a pre-coated silica (B1680970) gel 60 F254 aluminum plate, which acts as the stationary phase. researchgate.netijpbs.net
The plate is then developed in a chamber containing a suitable mobile phase. Various solvent systems have been reported, such as Ethyl Acetate:Toluene:Methanol (6:2:2, v/v/v) and n-butyl acetate-chloroform-glacial acetic acid (1:8:1, v/v/v). ijpbs.netnih.gov After development, the separated spots are quantified using a densitometric scanner at a specific wavelength, typically 254 nm or 245 nm. ijpbs.netnih.gov The method is validated for linearity, with ranges such as 500-2500 ng per spot being reported. ijpbs.net The Rƒ value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification (e.g., Rƒ 0.32). researchgate.netijpbs.net
Table 4: High-Performance Thin Layer Chromatography (HPTLC) Methods for Rosuvastatin Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Stationary Phase | Silica gel 60 F254 ijpbs.net | Silica gel 60F(254) nih.gov | Silica gel 60 F254 researchgate.net |
| Mobile Phase | Ethyl Acetate:Toluene:Methanol (6:2:2, v/v/v) ijpbs.net | n-butyl acetate-chloroform-glacial acetic acid (1:8:1, v/v/v) nih.gov | Toluene:Butanol:Methanol (9:1:0.2, v/v/v) researchgate.net |
| Detection (λ) | 254 nm ijpbs.net | 245 nm nih.gov | N/A |
| Rƒ Value | 0.32 ± 0.05 ijpbs.net | N/A | 0.32 ± 0.02 researchgate.net |
| Linearity Range | 500-2500 ng/spot ijpbs.net | 0.1-0.9 µg/spot nih.gov | N/A |
| Reference | ijpbs.net | nih.gov | researchgate.net |
Mass Spectrometry-Based Quantification
Mass spectrometry (MS) offers exceptional sensitivity and selectivity, making it a preferred method for quantifying low concentrations of rosuvastatin and its metabolites in complex biological matrices like human plasma. nih.govhw.ac.uk Typically, it is coupled with a liquid chromatography system for initial separation.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for the simultaneous determination of rosuvastatin and other compounds. In one such method developed for rosuvastatin and ezetimibe (B1671841) in human plasma, a liquid-liquid extraction process is followed by chromatographic separation on an RP-C18 column. oup.com Detection is achieved by a mass spectrometer with an electrospray ionization (ESI) source operating in the negative ion mode, monitoring the [M-H]⁻ ions. oup.com This approach allows for a rapid run time, making it suitable for high-throughput analysis in pharmacokinetic studies. oup.com
A simple LC/ESI-MS method demonstrated linearity for rosuvastatin in the concentration range of 0.1 to 10 ng/mL. oup.com The specific ion monitored for rosuvastatin was m/z 480. oup.com
Table 1: Example of LC-MS Method Parameters for Rosuvastatin Quantification
| Parameter | Condition | Source |
|---|---|---|
| Chromatography | ||
| Column | RP-C18 (150 × 4.60 mm id, 5 µm) | oup.com |
| Mobile Phase | 0.1% (v/v) formic acid–methanol (20 + 80, v/v) | oup.com |
| Flow Rate | 1 mL/min (split to 0.4 mL/min into MS) | oup.com |
| Temperature | 25°C | oup.com |
| Injection Volume | 25 µL | oup.com |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | oup.com |
| Detection Mode | Selected Ion Monitoring (SIM) | oup.com |
For even greater specificity and lower detection limits, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant method for rosuvastatin quantification in bioanalysis. unesp.brscielo.brresearchgate.net These methods often employ solid-phase extraction (SPE) or simple protein precipitation to isolate the analyte from plasma samples before injection into the LC-MS/MS system. scielo.brthermofisher.comnih.gov Detection is typically performed on a triple quadrupole mass spectrometer operating in the positive ion mode using Multiple Reaction Monitoring (MRM). scielo.brjocpr.com
In MRM mode, a specific precursor ion of rosuvastatin is selected and fragmented, and a resulting unique product ion is monitored. This two-stage mass filtering significantly reduces background noise and enhances selectivity. A common MRM transition for rosuvastatin is from the protonated molecular ion [M+H]⁺ at m/z 482.1 to a product ion at m/z 258.1. scielo.brnih.gov Deuterated rosuvastatin (rosuvastatin-d6) is often used as an internal standard to ensure accuracy, with a transition of m/z 488.2 → 258.2. thermofisher.comnih.gov LC-MS/MS methods have been validated with lower limits of quantification (LLOQ) as low as 0.1 ng/mL in human plasma. hw.ac.ukscirp.org
Table 2: Selected LC-MS/MS Methods for Rosuvastatin Quantification in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 | Source |
|---|---|---|---|---|
| Sample Prep | Solid Phase Extraction (SPE) | Protein Precipitation | Liquid-Liquid Extraction | scielo.brnih.govjocpr.com |
| Column | YMC J' Sphere ODS H-80 | Thermo Hypurity C18 | Kromosil, 5µ, 100×4.6mm | scielo.brnih.govjocpr.com |
| Mobile Phase | Methanol: 0.2% Formic Acid | Acetonitrile: 0.1% Formic Acid (70:30, v/v) | Acetonitrile: 5mM Ammonium Acetate (90:10, v/v) | scielo.brnih.govjocpr.com |
| Ionization | Positive Ion TurboIonspray | Positive ESI | Positive Ion | scielo.brnih.govjocpr.com |
| MRM Transition (m/z) | 482 → 258 | 482.1 → 258.1 | 482.20 → 288.20 | scielo.brnih.govjocpr.com |
| Linearity Range | 1.0 - 50.0 ng/mL | 0.5 - 200 ng/mL | 25.0 - 5003.8 ng/mL | scielo.brnih.govjocpr.com |
| LLOQ | 1.0 ng/mL | 0.5 ng/mL | 0.1 ng/mL | scielo.brnih.govjocpr.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the structural elucidation of rosuvastatin and for investigating its molecular dynamics in the solid state. nih.gov Solid-state ¹H and ¹³C NMR, combined with computational analysis, have been used to explore the internal reorientational dynamics of amorphous rosuvastatin calcium. nih.gov
These studies reveal complex internal mobility, primarily associated with the reorientation of the four methyl groups and the larger isopropyl group. nih.gov The energy barriers for these reorientations were found to be influenced by the isomeric form (E/Z) of the molecule and the presence of water. nih.gov Understanding this molecular mobility is critical, as it relates to the physicochemical properties and stability of the amorphous drug form. nih.gov
Quantitative NMR (qNMR) has also been developed as a simple and accurate method for determining the rosuvastatin content in tablets without the need for an identical reference standard, unlike chromatographic methods. nih.govresearchgate.net In one qNMR study, the spin-lattice relaxation times (T₁) for rosuvastatin protons were measured in DMSO-d₆. For instance, the T₁ relaxation times for signals at 6.51 ppm, 4.19 ppm, and 3.54 ppm were found to be 1.877 s, 1.991 s, and 1.467 s, respectively. nih.govresearchgate.net
Validation Parameters of Analytical Methods
The validation of analytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose. As per International Conference on Harmonization (ICH) guidelines, methods are validated for several key parameters. psu.edusaudijournals.commdpi.comwjpls.org
Linearity: This demonstrates a direct proportionality between the concentration of the analyte and the analytical signal. For rosuvastatin, LC-MS/MS methods typically show excellent linearity with correlation coefficients (r or r²) greater than 0.99 over ranges such as 0.5–200 ng/mL or 1-1000 ng/mL. thermofisher.comnih.govscirp.org
Precision: This expresses the closeness of agreement between a series of measurements from the same sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For rosuvastatin assays, the relative standard deviation (%RSD) for precision is typically required to be less than 15%. scirp.orgwho.int
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For a sensitive RP-UPLC method, the LOQ for rosuvastatin was found to be 0.075 µg/mL. nih.gov A qNMR method reported an LOQ of 0.80 mg/mL, while a more sensitive HPLC method had an LOQ of 0.001695 µg/mL. nih.gov
Robustness: This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate). It provides an indication of its reliability during normal usage. psu.edu
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. jocpr.compsu.edu In LC-MS/MS, the high selectivity of MRM transitions ensures excellent specificity. jocpr.com
Table 3: Summary of Validation Parameters from Various Rosuvastatin Analytical Methods
| Parameter | Method Type | Range/Value | Source |
|---|---|---|---|
| Linearity | LC-MS/MS | 0.51 - 100.9 ng/mL (r² ≥ 0.99) | researchgate.net |
| LC-MS/MS | 1 - 1000 ng/mL (r² = 0.9984) | thermofisher.com | |
| RP-HPLC | 50 - 150 µg/mL (r = 0.999) | psu.edu | |
| qNMR | 0.10 - 5.00 mg/mL (R² > 0.99) | nih.gov | |
| Accuracy | LC-MS/MS | 94.00% | researchgate.net |
| LC-MS/MS | Back-calculated concentrations within 96.30–104.33% | nih.gov | |
| RP-HPLC | Recovery: 98.89% - 100.66% | who.int | |
| Precision (%RSD) | LC-MS/MS | Intra-day: < 7.7%; Inter-day: < 7.7% | scirp.org |
| LC-MS/MS | Intra & Inter-day: < 15% | hw.ac.uk | |
| RP-HPLC | Intra-day: 1.06-1.54%; Inter-day: 0.103-1.78% | who.int | |
| LOD | RP-HPLC | 0.0053 µg/mL | psu.edu |
| UV-Spec | 0.603 µg/ml | saudijournals.com | |
| LOQ | LC-MS/MS | 0.1 ng/mL | hw.ac.ukscirp.org |
| RP-UPLC | 0.075 µg/mL | nih.gov | |
| RP-HPLC | 0.017 µg/mL | psu.edu | |
| Robustness | Various | Method unaffected by minor changes in flow rate, pH, etc. | psu.edu |
| Specificity | LC-MS/MS | No interference from endogenous substances observed. | hw.ac.ukjocpr.com |
Drug Discovery and Development Aspects Preclinical Research
Rational Design and Lead Optimization Strategies
The design of rosuvastatin (B1679574) was a deliberate effort to improve upon the existing class of HMG-CoA reductase inhibitors, known as statins. The primary goal was to create a more potent and liver-selective agent with a favorable pharmacokinetic profile. The lead optimization process involved modifying a pyrimidine-based lead compound, focusing on enhancing its interaction with the HMG-CoA reductase enzyme and improving its physicochemical properties.
A key feature of rosuvastatin's molecular architecture is the presence of a hydrophilic methanesulfonamide (B31651) group. This addition was a critical lead optimization step, as it increases the compound's polarity. This enhanced hydrophilicity is thought to contribute to its high selectivity for hepatocytes, the primary site of cholesterol synthesis and the target tissue for statin therapy. By concentrating the drug in the liver, the potential for uptake into non-hepatic tissues is minimized.
Preclinical Compound Screening and Target Validation
Rosuvastatin was subjected to a rigorous preclinical screening process to validate its activity against its intended target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes a rate-limiting step in cholesterol biosynthesis. In vitro assays demonstrated that rosuvastatin is a potent and competitive inhibitor of HMG-CoA reductase.
The inhibitory potency of rosuvastatin has been quantified in various studies, consistently showing a high affinity for the enzyme. These preclinical findings were crucial for its selection as a clinical candidate, indicating that it could effectively inhibit cholesterol synthesis at low concentrations.
Table 1: In Vitro HMG-CoA Reductase Inhibition
| Compound | IC50 (nM) | Assay System |
|---|---|---|
| Rosuvastatin | 5.4 | Cell-free |
| Rosuvastatin | 11 | Cell-free |
| Atorvastatin (B1662188) | 8.2 | Cell-free |
| Simvastatin (B1681759) | 11.2 | Cell-free |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This table is interactive. You can sort the data by clicking on the column headers.
In Vitro and In Vivo Model Systems for Efficacy and Mechanistic Studies
A comprehensive series of studies using both in vitro and in vivo models was conducted to establish the efficacy and elucidate the mechanisms of action of rosuvastatin beyond simple enzyme inhibition.
In Vitro Studies: In vitro experiments using primary rat hepatocytes demonstrated that rosuvastatin is a highly potent inhibitor of cholesterol synthesis. Notably, it was found to be approximately 1,000-fold more potent in hepatocytes than in rat fibroblasts, further supporting its liver-selective nature. Studies in human umbilical vascular endothelial cells (HUVECs) have shown that rosuvastatin can protect against apoptosis induced by oxidized low-density lipoprotein (LDL). This protective effect is associated with the downregulation of endoplasmic reticulum (ER) stress proteins. nih.gov Further in vitro investigations have explored the pleiotropic (non-lipid-lowering) effects of rosuvastatin, revealing its potential antioxidant and anti-inflammatory properties in various assays. ijper.org
In Vivo Studies: The efficacy of rosuvastatin was evaluated in several animal models of hypercholesterolemia and atherosclerosis. In ApoE-/- mice, a model prone to developing atherosclerosis, rosuvastatin treatment significantly reduced the formation of aortic plaque and decreased serum levels of LDL and triglycerides. nih.gov In these mice, rosuvastatin was also shown to inhibit the expression of ER stress signaling pathway proteins in the aortic intima. nih.gov
In a study using purebred New Zealand rabbits with induced atherosclerosis, rosuvastatin therapy led to a reduction in serum triglyceride and LDL-C levels. nih.gov Furthermore, intravascular ultrasound elastography revealed that rosuvastatin treatment resulted in more stable atherosclerotic plaques with less lipid deposition and macrophage infiltration. nih.gov In APOE*3-Leiden transgenic mice, rosuvastatin was found to reduce atherosclerosis development, an effect that was partially independent of its plasma cholesterol-lowering effect and was associated with anti-inflammatory activity, as evidenced by the suppressed expression of inflammation markers like MCP-1 and TNF-alpha in the vessel wall.
Table 2: Effects of Rosuvastatin in Animal Models of Atherosclerosis
| Animal Model | Key Findings |
|---|---|
| ApoE-/- Mice | - Significantly alleviated aortic plaque deposition- Reduced serum LDL and TG levels- Downregulated ER stress proteins in the aortic intima nih.gov |
| New Zealand Rabbits | - Reduced serum TG and LDL-C levels- Increased plaque stability with less lipid deposition and macrophage infiltration nih.gov |
This table is interactive. You can sort the data by clicking on the column headers.
Advanced Research Perspectives and Future Directions
Computational Modeling and Simulation in Rosuvastatin (B1679574) Research
Physiologically Based Pharmacokinetic (PBPK) Modeling for Transporter-Mediated Interactions
Physiologically based pharmacokinetic (PBPK) modeling has become an indispensable tool for investigating the complex disposition of rosuvastatin and predicting its transporter-mediated drug-drug interactions (DDIs). nih.govsimulations-plus.com Rosuvastatin is a substrate for multiple uptake and efflux transporters, primarily in the liver, which complicates its pharmacokinetic profile. simulations-plus.comsimulations-plus.com Whole-body PBPK models have been developed to simulate these intricate processes, offering a mechanistic understanding of the drug's absorption, distribution, metabolism, and excretion (ADME). nih.govbohrium.com
These models incorporate data from numerous clinical studies and integrate key physiological parameters. bohrium.com The primary transport processes modeled include active uptake by organic anion-transporting polypeptides (OATP1B1, OATP1B3, OATP2B1) and organic anion transporters (OAT3), and active efflux by the breast cancer resistance protein (BCRP) and P-glycoprotein (Pgp). nih.govnih.gov Metabolism, although minor, is primarily mediated by CYP2C9 and is also accounted for in these models. nih.gov
A key application of these PBPK models is the prospective prediction of DDIs. nih.govresearchgate.net By simulating the co-administration of rosuvastatin with inhibitors of its key transporters, researchers can forecast changes in rosuvastatin's plasma concentration. For instance, models have successfully predicted the significant increase in rosuvastatin's area under the curve (AUC) when co-administered with potent inhibitors like rifampin (an OATP1B1/1B3 inhibitor) and cyclosporine (an OATP1B1/1B3 and BCRP inhibitor). nih.govresearchgate.net The models accurately attribute these interactions to the inhibition of specific hepatic and intestinal transporters. nih.govresearchgate.net Similarly, the moderate interaction with gemfibrozil (B1671426) has been shown to be mediated primarily through the inhibition of OATP1B1 and renal OAT3. nih.govresearchgate.net
Furthermore, PBPK modeling has been applied to understand the impact of genetic polymorphisms, such as those affecting the OATP1B1 transporter (encoded by the SLCO1B1 gene), on rosuvastatin's pharmacokinetics and pharmacodynamics. clinpgx.org A PBPK/PD model linked the predicted liver concentration of rosuvastatin to the pharmacodynamic response, explaining why significant genetic-based variations in plasma concentration might not translate to major differences in cholesterol synthesis inhibition. clinpgx.org These validated PBPK models are often made publicly available, serving as a valuable resource for model-informed drug development and the optimization of rosuvastatin therapy. nih.govbohrium.com
Table 1: Key Transporters and Inhibitors in Rosuvastatin PBPK Models
| Transporter Family | Specific Transporter | Role in Rosuvastatin Disposition | Known Inhibitors Simulated in Models | Primary Organ |
|---|---|---|---|---|
| Organic Anion-Transporting Polypeptide (OATP) | OATP1B1, OATP1B3, OATP2B1 | Active hepatic uptake | Rifampin, Cyclosporine, Gemfibrozil | Liver |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Active efflux (intestinal and hepatic) | Cyclosporine | Intestine, Liver |
| Organic Anion Transporter (OAT) | OAT3 | Active renal uptake | Gemfibrozil, Probenecid | Kidney |
| P-glycoprotein (Pgp) | ABCB1 | Active efflux | - | Intestine, Liver |
| Cytochrome P450 (CYP) | CYP2C9 | Minor metabolism | Gemfibrozil | Liver |
Molecular Docking and Dynamics Simulations for Protein Interactions
Molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into the interactions between rosuvastatin and its protein targets, most notably its primary therapeutic target, 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase). nih.gov These computational techniques are crucial for understanding the structural basis of its inhibitory activity and for comparing its binding characteristics to other statins. niscpr.res.in
Molecular dynamics simulations extend these findings by observing the behavior of the rosuvastatin-protein complex over time, typically on the nanosecond scale. nih.gov This allows for the refinement of the docked pose and an assessment of the stability of the interactions. nih.gov MD simulations have been used to confirm that the rosuvastatin-HMG-CoA reductase complex remains stable, validating the binding orientation predicted by docking. nih.gov
Beyond its primary target, these simulation techniques have also been used to study rosuvastatin's interactions with other proteins, such as human serum albumin (HSA), which is crucial for its transport in the bloodstream. nih.gov Molecular docking studies have identified the preferred binding sites of rosuvastatin on HSA, with findings suggesting a high affinity for binding site IIA, also known as the warfarin (B611796) binding site. nih.gov This provides a molecular explanation for potential drug-drug interactions with other compounds that bind to the same site. nih.gov
Table 2: Summary of Molecular Simulation Findings for Rosuvastatin
| Simulation Type | Protein Target | Key Findings | Reference |
|---|---|---|---|
| Molecular Docking | HMG-CoA Reductase | Predicts binding conformation and interactions with active site amino acids. | nih.gov, niscpr.res.in |
| Molecular Dynamics | HMG-CoA Reductase | Confirms the stability of the rosuvastatin-enzyme complex and refines binding orientation. | nih.gov |
| Molecular Docking | Human Serum Albumin (HSA) | Identifies preferential binding to site IIA (warfarin site), suggesting a basis for DDIs. | nih.gov |
| Isothermal Titration Calorimetry | HMG-CoA Reductase | Shows that enthalpy change contributes significantly (76%) to the binding energy of rosuvastatin. | drugbank.com |
Exploration of Novel Therapeutic Area Potentials (Mechanistic Basis)
Anti-Cancer Mechanisms in Preclinical Models (e.g., Melanoma, Hepatocellular Carcinoma, Colorectal Cancer)
Beyond its lipid-lowering effects, rosuvastatin has demonstrated anti-cancer potential in a range of preclinical models by interfering with pathways essential for tumor growth and survival. nih.gov The primary mechanism is the inhibition of the mevalonate (B85504) pathway, which not only reduces cholesterol synthesis but also depletes non-steroidal isoprenoid intermediates like geranylgeranyl pyrophosphate (GGPP). nih.govtermedia.pl This depletion impairs protein prenylation, a critical modification for the function of small GTPases like Rho, which are involved in carcinogenesis. nih.gov
Hepatocellular Carcinoma (HCC): In murine models of HCC, rosuvastatin treatment has been shown to prolong survival and reduce tumor growth. nih.gov Mechanistically, it counteracts vessel arterialization and sinusoid capillarisation, key vascular anomalies in HCC. nih.gov This is achieved by decreasing the expression of factors like laminin (B1169045) and active Notch4. nih.gov Furthermore, rosuvastatin has been found to decrease the hepatic expression of pro-inflammatory cytokines (TNF-α, IL-6) and angiogenic factors (VEGFR, EGFR). sci-hub.semendeley.com In some studies, it has shown synergistic effects when combined with other anti-cancer agents like dasatinib, by downregulating signaling pathways such as p-FAK/p-Src and p-Akt, leading to enhanced apoptosis. nih.gov
Colorectal Cancer (CRC): In CRC cell line models, rosuvastatin has been shown to selectively inhibit the expression of protease-activated receptor-2 (PAR-2) and the secretion of tumor necrosis factor-α (TNF-α), thereby modulating inflammatory pathways that drive cancer progression. nih.gov In combination with the multikinase inhibitor regorafenib, rosuvastatin demonstrated synergistic anti-proliferative and pro-apoptotic effects in both in vitro and in vivo models. researchgate.netfrontiersin.org This synergistic action was linked to the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway, as evidenced by reduced phosphorylation of MEK and ERK. researchgate.netfrontiersin.org
Melanoma: In vitro studies on melanoma cell lines have reported that rosuvastatin can reduce cell viability and proliferation in a dose-dependent manner. termedia.plnih.gov For example, in the A375 melanoma cell line, rosuvastatin treatment resulted in a significant reduction in metabolic activity, with a calculated half-maximal inhibitory concentration (IC50) of 2.3 µM after 72 hours. nih.gov The anti-proliferative effect was also confirmed by a reduction in the expression of the Ki67 proliferation marker. nih.gov However, the anti-melanoma effects appear to be cell-line dependent, and the concentrations required for in vitro effects may exceed those typically achieved in patients. termedia.plnih.gov
Neurodegenerative Disease Models and Gene Expression Modulation (e.g., Alzheimer's Disease)
The potential neuroprotective effects of statins, including rosuvastatin, are an active area of research, particularly concerning Alzheimer's disease (AD). The proposed mechanisms are pleiotropic, involving lipid-lowering effects, anti-inflammatory actions, and direct modulation of pathogenic pathways. nih.gove-emj.org
Preclinical studies using cellular models of AD have investigated rosuvastatin's impact on the processing of amyloid precursor protein (APP), which is cleaved to produce the amyloid-β (Aβ) peptides that form senile plaques. nih.gov One study using a human neuroglioma cell model found that rosuvastatin could modulate the gene expression of components of the γ-secretase complex, the enzyme responsible for the final cleavage of APP to generate Aβ. nih.gov Interestingly, while rosuvastatin altered the transcription of these genes, it did not affect the basal levels of Aβ production or counteract the Aβ over-production triggered by agents like thapsigargin (B1683126) in this specific model. nih.gov This suggests that its effects on gene expression may not always translate directly to changes in enzyme activity under all conditions. nih.gov
Broader gene expression analyses from human and mouse models suggest that statins can influence AD-related pathways. nih.gov For instance, statin treatment in mouse neural stem cells led to the negative enrichment of pathways related to isoprenoid biosynthesis and GTPase activity, which are implicated in AD pathology. nih.gov Furthermore, the expression of several AD-related genes was decreased in statin-treated neural stem cells. nih.gov Analysis of human blood transcriptomes has identified genes that are upregulated in AD patients (such as AEN and MBTPS1) but downregulated in statin users, providing clues to the molecular mechanisms of statins' potential benefits. nih.gov These findings point towards a complex interplay between statin action and the genetic and molecular pathways underlying neurodegeneration. nih.govuz.ac.zw
Development of Advanced Analytical Techniques for Metabolite and Impurity Profiling
The development of robust and sensitive analytical methods is crucial for ensuring the quality, safety, and efficacy of rosuvastatin. Advanced chromatographic techniques, particularly ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), are the cornerstone for the detailed profiling of rosuvastatin's metabolites and impurities. nih.govnih.gov
Methods have been developed for the simultaneous quantification of rosuvastatin and its primary metabolite, N-desmethyl rosuvastatin, in biological matrices like human plasma. omicsonline.orgunesp.br These high-performance liquid chromatography-mass spectrometry (HPLC-MS) or LC-MS/MS methods are essential for pharmacokinetic studies, providing the high sensitivity and selectivity needed to measure low concentrations of the drug and its metabolites over time. omicsonline.orgfrontiersin.org The validation of these methods according to regulatory guidelines (e.g., International Conference on Harmonisation - ICH) ensures their accuracy, precision, and reliability for clinical and bioequivalence studies. frontiersin.org
Impurity profiling is another critical application of these advanced techniques. Pharmaceutical preparations can contain impurities from the synthesis process or degradation products that form during manufacturing and storage. nih.gov Highly selective UHPLC methods have been developed to separate and quantify all organic-related substances of rosuvastatin listed in the European Pharmacopoeia monograph, often in a single, rapid analysis. nih.govnih.gov
Forced degradation studies, where the drug is subjected to stress conditions like acid, base, oxidation, and heat, are used to identify potential degradation products. wisdomlib.orgscielo.br The coupling of UPLC with high-resolution mass spectrometry (e.g., QToF-MS) allows for the structural elucidation of these degradants. scielo.br For example, under acidic stress, a major degradation product was identified as the rosuvastatin methyl ester. wisdomlib.orgscielo.br In addition to organic impurities, methods using inductively coupled plasma-mass spectrometry (ICP-MS) have been developed to detect and quantify elemental impurities (e.g., Pb, As, Hg, Ni) in rosuvastatin tablets, ensuring compliance with safety standards. researchgate.net
Table 3: Analytical Techniques for Rosuvastatin Profiling
| Analytical Technique | Application | Key Findings/Capabilities | Reference |
|---|---|---|---|
| UHPLC / HPLC-MS/MS | Metabolite Quantification (e.g., N-desmethyl rosuvastatin) in Plasma | Enables sensitive and selective measurement for pharmacokinetic studies. | omicsonline.org, frontiersin.org |
| UHPLC-UV | Impurity Profiling in Tablets | Baseline separation of all organic impurities listed in the European Pharmacopoeia in under 15 minutes. | nih.gov, nih.gov |
| UPLC-QToF-MS | Degradation Product Identification | Structural elucidation of unknown degradants formed under stress conditions (e.g., identification of RSV methyl ester). | wisdomlib.org, scielo.br |
| ICP-MS | Elemental Impurity Analysis | Quantification of elemental impurities (Cd, Pb, As, Hg, Co, V, Ni) in finished dosage forms. | researchgate.net |
Q & A
Q. What are the primary pharmacological mechanisms of rosuvastatin (Crestor) in modulating LDL and HDL cholesterol levels?
Rosuvastatin inhibits HMG-CoA reductase, a rate-limiting enzyme in cholesterol biosynthesis, leading to upregulation of hepatic LDL receptors and increased LDL clearance . Methodologically, in vitro assays (e.g., enzyme inhibition kinetics) and in vivo lipid profiling in animal models are critical. Use standardized protocols for LDL/HDL quantification (e.g., ultracentrifugation or NMR spectroscopy) to ensure reproducibility .
Q. How does Crestor’s efficacy compare to other statins (e.g., atorvastatin, simvastatin) in reducing cardiovascular risk biomarkers?
Design randomized controlled trials (RCTs) with matched dosages and patient cohorts (e.g., age, baseline LDL levels). Meta-analyses of existing RCTs (e.g., JUPITER trial for Crestor) should adjust for covariates like comorbidities and adherence rates. Statistical methods like mixed-effects models can account for heterogeneity across studies .
Q. What are the standard experimental models for studying rosuvastatin’s pharmacokinetics and tissue-specific effects?
Use hepatocyte cell lines (e.g., HepG2) for hepatic uptake studies and transgenic mice (e.g., ApoE⁻/⁻) for atherosclerosis models. Pharmacokinetic parameters (e.g., Cmax, AUC) should be validated via LC-MS/MS, with protocols aligned with FDA guidance for bioanalytical method validation .
Advanced Research Questions
Q. How can researchers address contradictions in Crestor’s reported efficacy across diverse populations (e.g., Asian vs. Caucasian cohorts)?
Conduct pharmacogenomic studies to identify SNPs in SLCO1B1 (affecting rosuvastatin transport) or CYP3A4 (metabolism). Stratify RCTs by genetic subgroups and use adaptive trial designs to optimize dosing. Sensitivity analyses should evaluate confounding variables like diet and concurrent medications .
Q. What methodological frameworks are optimal for longitudinal studies evaluating Crestor’s long-term safety (e.g., diabetes risk, myopathy)?
Implement prospective cohort studies with matched control groups (non-statin users). Time-to-event analyses (Cox proportional hazards models) can assess incident outcomes. Leverage real-world data (e.g., EHRs) with propensity score matching to minimize selection bias .
Q. How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate Crestor’s pleiotropic effects beyond lipid modulation?
Integrate untargeted metabolomics (LC-HRMS) and transcriptomics (RNA-seq) in animal/human studies. Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to identify networks linked to anti-inflammatory or endothelial function. Validate findings via targeted assays (e.g., ELISA for CRP or IL-6) .
Methodological Considerations
Key Data from Comparative Studies
| Statin | LDL Reduction (%) | Myopathy Risk (%) | Study Design |
|---|---|---|---|
| Rosuvastatin | 52–63 | 0.1–0.3 | RCT (JUPITER, 2008) |
| Atorvastatin | 39–50 | 0.1–0.2 | Meta-analysis (2019) |
| Simvastatin | 28–40 | 0.3–0.6 | Cohort Study (2021) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
